molecular formula C10H9NO B136904 4-(m-Tolyl)isoxazole CAS No. 129746-47-0

4-(m-Tolyl)isoxazole

Cat. No. B136904
M. Wt: 159.18 g/mol
InChI Key: MCNUOZAWQVOBEE-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is an electron-rich azole with an oxygen atom next to the nitrogen . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound with an oxygen atom next to the nitrogen . The molecular structure of isoxazoles has been studied using the B3LYP methodology with a 6–311 + G(d,p) basis set .


Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. The most common reaction is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

Diverse Biological and Industrial Applications

Isoxazoles, including compounds like 4-(m-Tolyl)isoxazole, have diverse applications in medicinal, agricultural, and industrial fields. These derivatives serve as fluorescent probes for studying lipids, muscle relaxants, and as intermediates in various synthetic processes. They have also found use in organic electrolytes for batteries and photographic emulsions (Fascio, Montesano, & D'Accorso, 2000).

Biomedical Applications and Inflammatory Diseases

Specific isoxazole derivatives, including those related to 4-(m-Tolyl)isoxazole, demonstrate promising biomedical applications. For instance, certain compounds have been investigated for their role in regulating inflammatory diseases, supported by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Corrosion Inhibition Properties

Isoxazole derivatives, including those structurally similar to 4-(m-Tolyl)isoxazole, have been found effective as corrosion inhibitors for metals like copper. They exhibit low activation energies and follow a Freundlich-type adsorption isotherm, indicating their physisorption on metal surfaces (Gašparac, Martin, & Stupnišek-lisac, 2000).

Anticancer and Electrochemical Properties

The structural analogs of 4-(m-Tolyl)isoxazole have been synthesized and studied for their anticancer properties. Additionally, their electrochemical behavior suggests potential as antioxidants and agents for novel drug-like candidates (Badiger, Khatavi, & Kamanna, 2022).

Larvicidal Activity

Research on 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, related to 4-(m-Tolyl)isoxazole, has revealed their larvicidal activity against Aedes aegypti, indicating potential applications in pest control (Sampaio et al., 2023).

High-Yield Synthesis in Eco-Friendly Conditions

Isoxazoles, including those similar to 4-(m-Tolyl)isoxazole, can be synthesized with high yield in eco-friendly conditions. This synthesis method is advantageous due to its environmental friendliness and efficiency (Liu & Wu, 2011).

Pharmaceutical and Therapeutic Agents

Isoxazole rings, including those in 4-(m-Tolyl)isoxazole, are considered valuable scaffolds for developing new agents with various biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory (Sysak & Obmińska-Mrukowicz, 2017).

Versatility in Organic Synthesis

Isoxazole derivatives are crucial in organic synthesis, demonstrating a range of biological activities and playing a significant role in the development of various synthetic methodologies (Setia, Bharti, & Sharma, 2020).

Potential in Electronic Organic Materials

Isoxazoles, including variants of 4-(m-Tolyl)isoxazole, have potential applications in electronic organic materials due to their unique structural and photophysical properties (de Brito et al., 2018).

Safety And Hazards

Isoxazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .

Future Directions

Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing efficient techniques for synthesizing a wide array of significant substructures for discovery and designing a drug .

properties

IUPAC Name

4-(3-methylphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-3-2-4-9(5-8)10-6-11-12-7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNUOZAWQVOBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(m-Tolyl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Fu, H Li, M Su, Z Cao, Y Liu, Q Liu… - Advanced Synthesis & …, 2019 - Wiley Online Library
A copper acetate‐mediated reaction of benzaldehydes with nitromethane to synthesis of 3‐nitroisoxazoles is reported. A variety of nitro‐aryl‐disubstituted isoxazole derivatives can be …
Number of citations: 10 onlinelibrary.wiley.com

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